molecular formula C9H11NO2 B12123430 Benzeneacetamide, alpha-hydroxy-3-methyl- CAS No. 343867-73-2

Benzeneacetamide, alpha-hydroxy-3-methyl-

Cat. No.: B12123430
CAS No.: 343867-73-2
M. Wt: 165.19 g/mol
InChI Key: VKHFIRDATYLGIW-UHFFFAOYSA-N
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Description

Benzeneacetamide, alpha-hydroxy-3-methyl-, is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of a benzene ring attached to an acetamide group, with an additional hydroxyl group and a methyl group on the alpha carbon. It is a derivative of benzeneacetamide and is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, typically involves the following steps:

    Starting Materials: The synthesis begins with benzeneacetamide and appropriate reagents to introduce the hydroxyl and methyl groups.

    Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, alpha-hydroxy-3-methyl-, may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation reactions.

    Batch or Continuous Processes: Depending on the scale of production, either batch reactors or continuous flow reactors may be used to optimize yield and purity.

Types of Reactions:

    Oxidation: Benzeneacetamide, alpha-hydroxy-3-methyl-, can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the acetamide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds, sulfonated compounds.

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: Investigated for its role in metabolic pathways.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Drug Development: Used as a scaffold for designing new drugs.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, alpha-hydroxy-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    Benzeneacetamide: Lacks the hydroxyl and methyl groups, making it less reactive.

    Alpha-hydroxybenzeneacetamide: Contains the hydroxyl group but lacks the methyl group.

    Alpha-methylbenzeneacetamide: Contains the methyl group but lacks the hydroxyl group.

This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-hydroxy-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

343867-73-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-hydroxy-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12)

InChI Key

VKHFIRDATYLGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N)O

Origin of Product

United States

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